molecular formula C15H14BrClN2O B4754837 N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea

N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea

Cat. No. B4754837
M. Wt: 353.64 g/mol
InChI Key: LUWAPJCKPWLOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea, also known as BM-C-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the urea family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of certain enzymes that are involved in cancer cell growth. This compound has also been found to exhibit anti-inflammatory and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea for laboratory experiments is its potent anticancer activity against a range of cancer cell lines. Additionally, this compound exhibits a range of biochemical and physiological effects that make it a promising candidate for various laboratory experiments. However, one of the limitations of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea. Some possible areas of investigation include:
1. The development of new drug formulations that can increase the solubility of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea in water, making it easier to work with in laboratory experiments.
2. The investigation of the mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea, in order to better understand how this compound inhibits cancer cell growth and proliferation.
3. The investigation of the potential use of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea in combination with other drugs or therapies, in order to enhance its anticancer activity.
4. The investigation of the potential use of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea in the treatment of other diseases, such as inflammatory diseases or viral infections.
5. The investigation of the potential use of N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea in animal models, in order to better understand its pharmacokinetics and potential toxicity.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O/c1-9-3-6-14(12(16)7-9)19-15(20)18-11-5-4-10(2)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWAPJCKPWLOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-methylphenyl)-3-(3-chloro-4-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.